molecular formula C13H17N5O6 B1259988 Ethyl-adenosine-5'-carboxylate

Ethyl-adenosine-5'-carboxylate

Cat. No.: B1259988
M. Wt: 339.3 g/mol
InChI Key: BPASLSSCGMNTIG-ZXCJZDNZSA-N
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Description

Chemical Nomenclature and Synonyms

Ethyl-adenosine-5'-carboxylate is systematically named according to IUPAC guidelines as (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid ethyl ester . The compound is recognized by multiple synonyms and registry identifiers (Table 1), reflecting its historical development and commercial availability.

Table 1: Nomenclature and Synonyms

Identifier Value
IUPAC Name (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate
CAS Registry Number 35803-57-7
Common Synonyms Abbott 40557; A-40557; Ethyl adenosine-5'-carboxylate hydrochloride
Molecular Formula C₁₂H₁₅N₅O₅
Molecular Weight 309.28 g/mol

The compound’s structure features a β-D-ribofuranose moiety substituted with an ethyl ester at the 5'-position and adenine at the 1'-position. Its stereochemistry is critical for interactions with biological targets, such as adenosine receptors.

Historical Background and Discovery

The synthesis of this compound was first reported in the 1970s as part of efforts to develop adenosine analogs with enhanced stability and bioavailability. A landmark patent (US3855204A) detailed an improved method for synthesizing adenosine-5'-carboxylic acid ethyl ester via the reaction of 2',3'-isopropylidene adenosine-5'-carboxylic acid with ethanol under acidic conditions. This method addressed challenges in regioselectivity and yield, enabling broader pharmacological exploration.

Early studies in the 1970s and 1980s, such as those by Imai et al. (1975), demonstrated its potent coronary vasodilatory effects in canine models, comparable to adenosine but with prolonged activity. These findings positioned it as a promising candidate for cardiovascular therapeutics, though subsequent research shifted toward derivatives with improved pharmacokinetics.

Importance in Purine Nucleoside Chemistry

This compound holds significance in purine nucleoside chemistry for three key reasons:

Structural Modifiability

The 5'-ester group serves as a versatile site for chemical modifications. For example:

  • Enzymatic Synthesis : Purine nucleoside phosphorylases (PNPs) from Escherichia coli and Thermus thermophilus catalyze the transglycosylation of this compound, enabling the production of novel nucleoside analogs.
  • Prodrug Development : The ethyl ester moiety enhances membrane permeability, a strategy employed in prodrugs like N-ethyl-5'-carboxamido adenosine (a stable adenosine receptor agonist).

Biochemical Tool

The compound is used to study adenosine receptor signaling and enzyme kinetics. For instance:

  • Adenosine Receptor Agonism : It exhibits affinity for A₁ and A₂ adenosine receptors, making it a tool for probing receptor-specific pathways.
  • Enzyme Substrate : Its phosphorolysis by PNPs provides insights into enzyme mechanisms and substrate specificity.

Properties

Molecular Formula

C13H17N5O6

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate

InChI

InChI=1S/C13H17N5O6/c1-2-23-13(22)8(21)9-6(19)7(20)12(24-9)18-4-17-5-10(14)15-3-16-11(5)18/h3-4,6-9,12,19-21H,2H2,1H3,(H2,14,15,16)/t6-,7+,8?,9-,12+/m0/s1

InChI Key

BPASLSSCGMNTIG-ZXCJZDNZSA-N

Isomeric SMILES

CCOC(=O)C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Canonical SMILES

CCOC(=O)C(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Synonyms

Abbott 40557
Abbott 40557, hydrochloride
Abbott 40557, mono-hydrochloride
adenosine-5'-carboxylic acid ethyl ester
ethyl adenosine-5'-carboxylate
MY 201

Origin of Product

United States

Scientific Research Applications

Drug Discovery

Adenosine Analogues
Ethyl-adenosine-5'-carboxylate serves as an analogue of adenosine, making it a valuable candidate for developing new drugs targeting specific adenosine receptors or enzymes. Its potential applications include treating chronic pain, inflammation, and neurological disorders. The compound's structure allows for modifications that can enhance its biological activity or solubility, facilitating the design of novel therapeutic agents.

Vasodilatory Effects
Research has indicated that esters of adenosine-5'-carboxylic acid, including this compound, exhibit potent vasodilatory properties. In animal studies, these compounds have demonstrated the ability to increase coronary blood flow and oxygen levels in the coronary sinus, suggesting their utility in treating cardiovascular diseases .

Cardiovascular Applications

Coronary Vasodilators
this compound has been identified as a non-toxic coronary vasodilator. Studies have shown that it can enhance blood flow when administered intraduodenally or intravenously in animal models. This property positions it as a promising candidate for developing treatments aimed at improving cardiac function and alleviating conditions such as angina pectoris .

Cancer Research

Inhibition of Cancer Cell Migration
Recent studies have explored the role of this compound derivatives in inhibiting the migration of cancer cells. These compounds have shown selective inhibition against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology. For instance, certain derivatives have demonstrated efficacy in impairing the migratory capacity of prostate and breast cancer cells by targeting specific protein interactions involved in cell movement .

Case Studies and Experimental Findings

Study Focus Findings
Study on Coronary Vasodilators Evaluated the vasodilatory effects of this compoundShowed significant increases in coronary blood flow and reduced myocardial ischemia in canine models.
Research on Cancer Cell Migration Investigated the antimigratory effects of ethyl-adenosine derivativesFound that specific analogues inhibited migration of PC3 prostate cancer cells by disrupting Grp94 interactions.
Drug Development StudiesExplored structural modifications for enhanced receptor selectivityIdentified new derivatives with improved efficacy against adenosine receptors linked to pain and inflammation management.

Preparation Methods

Step 1: Esterification of 2',3'-Isopropylidene Adenosine-5'-Carboxylic Acid

  • Reactants :
    • 2',3'-Isopropylidene adenosine-5'-carboxylic acid (3.21 g, 0.01 mol)
    • Absolute ethanol (200 mL)
    • EEDQ (2.96 g)
  • Conditions :
    • Stirred at room temperature for 18 hours.
    • Heated to 60°C for 5 hours.
  • Workup :
    • Concentrate under reduced pressure to ~40 mL.
    • Dilute with diethyl ether to precipitate 2',3'-isopropylidene adenosine-5'-carboxylic acid ethyl ester (2.2 g, 67–70% yield).
    • Melting point: 167–170°C.

Step 2: Deprotection with Formic Acid

  • Reactants :
    • 2',3'-Isopropylidene adenosine-5'-carboxylic acid ethyl ester (1 g)
    • 50% formic acid (20 mL/g of ester)
  • Conditions :
    • Heat at 40°C for 7 minutes.
  • Workup :
    • Evaporate under reduced pressure.
    • Triturate with ethanol-benzene (1:1) and ether.
    • Yield: White crystalline EAC (melting point: 209–211°C).

Alternative Coupling Reagents and Comparative Analysis

While EEDQ is effective, modern peptide coupling reagents offer potential alternatives. For example:

Coupling Agent Mechanism Advantages Disadvantages
EEDQ Mixed carbonic anhydride High yield, minimal racemization Requires anhydrous conditions
HATU/HOAt Uranium-based activation Faster reaction times Higher cost
COMU Oxyma-based reagent Improved solubility in DMSO Limited data for nucleoside esters

EEDQ remains preferred for large-scale synthesis due to cost-effectiveness and reliability.

Critical Parameters Influencing Yield and Purity

Solvent Selection

  • Ethanol : Serves as both solvent and nucleophile. Anhydrous ethanol minimizes hydrolysis of the activated intermediate.
  • DMSO : Alternative solvent for HATU-mediated reactions but may complicate purification.

Temperature and Reaction Time

  • Esterification : Prolonged stirring (18–24 hours) at room temperature ensures complete conversion.
  • Deprotection : Brief heating (5–10 minutes) prevents degradation of the adenosine backbone.

Characterization and Quality Control

Key analytical data for EAC:

  • Melting Point : 209–211°C.
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H8), 6.08 (d, 1H, H1'), 5.90 (s, 1H, H2'), 4.70–4.20 (m, 4H, H3'–H5'), 1.22 (t, 3H, CH₂CH₃).
    • IR : 1745 cm⁻¹ (C=O stretch of ester).

Scalability and Industrial Feasibility

The patented method is scalable to multi-gram quantities with consistent yields (>65%). Key considerations for industrial adaptation:

  • Cost of EEDQ : ~$50/g (bulk pricing reduces expenses).
  • Waste Management : Ethanol and ether are recoverable via distillation.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with receptor binding affinities. Include steric parameters (e.g., Taft Es) and lipophilicity (logP). For validation, synthesize top-predicted analogs and test in dose-response assays . Report SAR trends with 95% confidence intervals .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., IC50 values, crystallographic R-factors) in the main text; raw data (e.g., NMR spectra, HPLC chromatograms) go to appendices .
  • Figures : Use OriginLab or PyMOL for graphs/crystal structures. Annotate key peaks/features and cite software versions .
  • Uncertainty Analysis : Report standard deviations (±) for triplicate experiments and refine error margins via Monte Carlo simulations in crystallography .

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